molecular formula C49H76O13Si9 B1598634 Pss-(diphenylvinylsilyloxy)heptaclopent& CAS No. 312693-49-5

Pss-(diphenylvinylsilyloxy)heptaclopent&

Cat. No.: B1598634
CAS No.: 312693-49-5
M. Wt: 1125.9 g/mol
InChI Key: RPKVGQZTLKOUOW-UHFFFAOYSA-N
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Description

Pss-(diphenylvinylsilyloxy)heptaclopent& is a complex organosilicon compound with the empirical formula C49H76O13Si9 and a molecular weight of 1125.89 g/mol . This compound is known for its unique structural properties, which include a heptacyclopentyl framework substituted with diphenylvinylsilyloxy groups. It is often used in various scientific research applications due to its stability and reactivity.

Scientific Research Applications

Pss-(diphenylvinylsilyloxy)heptaclopent& has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a catalyst in various organic reactions.

    Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.

    Medicine: Investigated for its potential use in targeted drug delivery and as a component in diagnostic imaging agents.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pss-(diphenylvinylsilyloxy)heptaclopent& typically involves the reaction of heptacyclopentyl derivatives with diphenylvinylsilyloxy reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes such as palladium or platinum .

Industrial Production Methods

In industrial settings, the production of this compoundamp; involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pss-(diphenylvinylsilyloxy)heptaclopent& undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction can produce silane compounds .

Mechanism of Action

The mechanism by which Pss-(diphenylvinylsilyloxy)heptaclopent& exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various substrates, facilitating catalytic reactions. The diphenylvinylsilyloxy groups enhance the compound’s reactivity and stability, making it an effective catalyst in numerous chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (Diphenylvinylsilyloxy)heptacyclopentylpentacyclooctasiloxane
  • Diphenylvinylsilyloxy-POSS®
  • PSS-Allyl-Heptacyclopentyl substituted

Uniqueness

Pss-(diphenylvinylsilyloxy)heptaclopent& stands out due to its heptacyclopentyl framework, which provides enhanced stability and reactivity compared to other similar compounds. Its unique structural features make it particularly suitable for applications requiring high-performance materials and catalysts .

Properties

IUPAC Name

ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O13Si9/c1-2-63(41-23-5-3-6-24-41,42-25-7-4-8-26-42)50-71-60-68(47-35-17-18-36-47)54-65(44-29-11-12-30-44)51-64(43-27-9-10-28-43)52-66(56-68,45-31-13-14-32-45)58-70(62-71,49-39-21-22-40-49)59-67(53-64,46-33-15-16-34-46)57-69(55-65,61-71)48-37-19-20-38-48/h2-8,23-26,43-49H,1,9-22,27-40H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKVGQZTLKOUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si]34O[Si]5(O[Si]6(O[Si]7(O[Si](O5)(O[Si](O3)(O[Si](O7)(O[Si](O6)(O4)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O13Si9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403080
Record name 1,3,5,7,9,11,13-Heptacyclopentyl-15-{[ethenyl(diphenyl)silyl]oxy}pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1125.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-49-5
Record name 1,3,5,7,9,11,13-Heptacyclopentyl-15-{[ethenyl(diphenyl)silyl]oxy}pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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